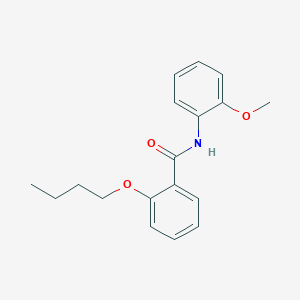
2-butoxy-N-(2-methoxyphenyl)benzamide
Beschreibung
2-Butoxy-N-(2-methoxyphenyl)benzamide is a benzamide derivative featuring a 2-butoxy substituent on the benzamide core and a 2-methoxyphenyl group attached via an amide linkage. Benzamide derivatives are widely studied for their biological activities, including antitumor, antimicrobial, and receptor antagonism properties, influenced by substituent variations .
Eigenschaften
Molekularformel |
C18H21NO3 |
|---|---|
Molekulargewicht |
299.4g/mol |
IUPAC-Name |
2-butoxy-N-(2-methoxyphenyl)benzamide |
InChI |
InChI=1S/C18H21NO3/c1-3-4-13-22-16-11-7-5-9-14(16)18(20)19-15-10-6-8-12-17(15)21-2/h5-12H,3-4,13H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
CZGYRTUSFGYYRX-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2OC |
Kanonische SMILES |
CCCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Properties
The following table compares key structural features and physicochemical properties of 2-butoxy-N-(2-methoxyphenyl)benzamide with related benzamide derivatives:
Key Observations :
- Substituent Effects on Melting Points : Bulky or polar groups (e.g., iodo in 4i) increase melting points compared to smaller substituents (e.g., methoxy in 4j) .
- Synthetic Yields : Acrylamido-linked derivatives (e.g., 4i, 4j) exhibit moderate yields (32–36%), while multi-step syntheses (e.g., benzoimidazolyl derivative ) achieve >30% overall yield.
Antitumor Activity
- Butoxy-Containing Analog : N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide demonstrates potent antitumor activity, attributed to the butoxy group enhancing hydrophobic interactions with cellular targets .
Receptor Binding and Antagonism
- 5-HT1A Antagonists : p-MPPI and p-MPPF (4-iodo/p-fluoro-N-(2-methoxyphenyl)benzamide derivatives) act as serotonin receptor antagonists, with iodine enhancing binding affinity over fluorine .
- Dopamine D3 Selectivity : Radioligands like [³H]WC-10 (a 2-methoxyphenyl-benzamide derivative) exhibit high selectivity for dopamine D3 receptors, influenced by methoxy positioning .
Crystallographic and Hydrogen Bonding Analysis
- 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide : Crystallizes in an orthorhombic system (Pca21) with hydrogen bonds stabilizing the methoxy and amide groups, a pattern likely shared by this compound .
- Impact of Substituents : Halogens (e.g., bromo in ) and methoxy groups direct crystal packing via C–H···O and N–H···O interactions, critical for solubility and stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


